Methyl 3-chloro-4-fluorobenzoylformate
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Overview
Description
Methyl 3-chloro-4-fluorobenzoylformate is an organic compound with the molecular formula C9H6ClFO3 It contains a benzoylformate group substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the benzoylformate can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 3-chloro-4-fluorobenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-fluorobenzoylformate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 3-chloro-4-methylbenzoate
Uniqueness
Methyl 3-chloro-4-fluorobenzoylformate is unique due to the presence of both chlorine and fluorine substituents on the benzoylformate group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHURHNOLVASTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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